(~13~C_6_)Hexan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Oligomerization of Ethylene: Hexanol is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . The reaction can be summarized as: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
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Hydroformylation of 1-Pentene: Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes . This method is practiced in industry to produce mixtures of isomeric C₆-alcohols, which are precursors to plasticizers .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to hexane using strong reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: Hexan-1-ol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminium hydride (LiAlH₄)
Substitution: Hydrogen chloride (HCl)
Major Products:
Oxidation: Hexanoic acid
Reduction: Hexane
Substitution: Hexyl chloride
Scientific Research Applications
Chemistry: Hexan-1-ol is used as a solvent and intermediate in organic synthesis . Biology: It is a component of the odor of freshly mown grass and is used in studies related to plant biology . Medicine: Hexan-1-ol derivatives are used in the synthesis of pharmaceuticals . Industry: It is used in the manufacture of plasticizers, perfumes, and other industrial chemicals .
Mechanism of Action
Hexan-1-ol exerts its effects primarily through its interactions with biological membranes. It can disrupt membrane integrity and function due to its amphiphilic nature, which allows it to integrate into lipid bilayers . This disruption can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
2-Hexanol: Differs by the location of the hydroxyl group on the second carbon.
3-Hexanol: Differs by the location of the hydroxyl group on the third carbon.
Cyclohexanol: A cyclic alcohol with a six-carbon ring structure.
Uniqueness: Hexan-1-ol is unique due to its linear structure and specific position of the hydroxyl group, which gives it distinct physical and chemical properties compared to its isomers .
Properties
CAS No. |
286013-16-9 |
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Molecular Formula |
C6H14O |
Molecular Weight |
108.13 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)hexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ZSIAUFGUXNUGDI-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]O |
Canonical SMILES |
CCCCCCO |
Origin of Product |
United States |
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